molecular formula C21H15ClN2O3S B6524334 5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 335418-40-1

5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B6524334
CAS No.: 335418-40-1
M. Wt: 410.9 g/mol
InChI Key: SJGJWMNQNQFHOJ-VLGSPTGOSA-N
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Description

5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a combination of aromatic rings, a thiazole ring, and a pyrrolone structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one likely involves multi-step organic reactions. Typical steps might include:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the chlorophenyl and methylbenzoyl groups via Friedel-Crafts acylation.
  • Formation of the pyrrolone ring through condensation reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:

  • Use of continuous flow reactors for better control of reaction conditions.
  • Implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: Aromatic substitution reactions might occur on the chlorophenyl and methylbenzoyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include the use of Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures often exhibit antimicrobial, antifungal, or anticancer activities.

Medicine

    Drug Development: The compound might be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry

    Material Science:

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks the thiazole ring.

    5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2H-pyrrol-2-one: Lacks the dihydro structure.

Uniqueness

The presence of both the thiazole ring and the pyrrolone structure, along with the specific substituents, might confer unique biological activities or chemical properties.

Properties

IUPAC Name

(4Z)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3S/c1-12-2-4-14(5-3-12)18(25)16-17(13-6-8-15(22)9-7-13)24(20(27)19(16)26)21-23-10-11-28-21/h2-11,17,25H,1H3/b18-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGJWMNQNQFHOJ-VLGSPTGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)Cl)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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